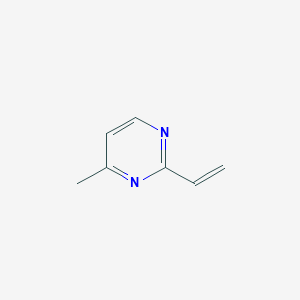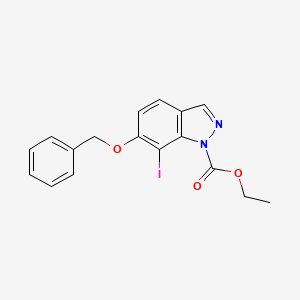
Ethyl 6-(benzyloxy)-7-iodo-1H-indazole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-(benzyloxy)-7-iodo-1H-indazole-1-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a benzyloxy group at the 6th position, an iodine atom at the 7th position, and an ethyl ester group at the 1st position of the indazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(benzyloxy)-7-iodo-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and suitable leaving groups.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
Ethyl 6-(benzyloxy)-7-iodo-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated indazole derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium azide, thiols, or primary amines can be used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Hydrogenated indazole derivatives.
Substitution: Substituted indazole derivatives with various functional groups.
科学的研究の応用
Chemistry: It serves as a valuable intermediate in the synthesis of more complex indazole derivatives.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 6-(benzyloxy)-7-iodo-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxy group and the iodine atom play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit specific enzymes involved in various biological processes.
Modulation of Receptors: It can bind to and modulate the activity of specific receptors.
Interference with Cellular Pathways: It can interfere with cellular signaling pathways, leading to altered cellular functions.
類似化合物との比較
Ethyl 6-(benzyloxy)-7-iodo-1H-indazole-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-(benzyloxy)-1H-indazole-1-carboxylate: Lacks the iodine atom at the 7th position.
Ethyl 7-iodo-1H-indazole-1-carboxylate: Lacks the benzyloxy group at the 6th position.
Mthis compound: Has a methyl ester group instead of an ethyl ester group.
Uniqueness
The presence of both the benzyloxy group and the iodine atom in this compound contributes to its unique chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C17H15IN2O3 |
|---|---|
分子量 |
422.22 g/mol |
IUPAC名 |
ethyl 7-iodo-6-phenylmethoxyindazole-1-carboxylate |
InChI |
InChI=1S/C17H15IN2O3/c1-2-22-17(21)20-16-13(10-19-20)8-9-14(15(16)18)23-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
InChIキー |
LFJPYCAVMZKHPL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1C2=C(C=CC(=C2I)OCC3=CC=CC=C3)C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13918024.png)


![O1-Benzyl O4A-methyl (4AR,7AS)-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate](/img/structure/B13918045.png)
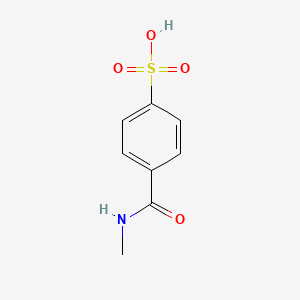
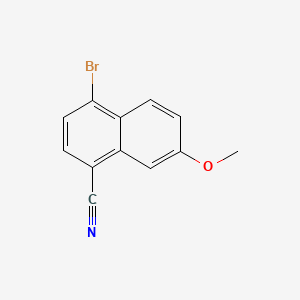
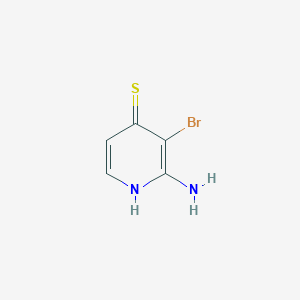
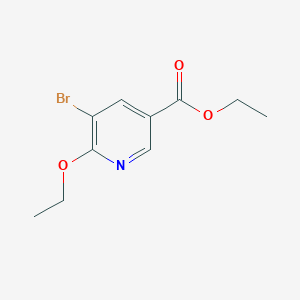
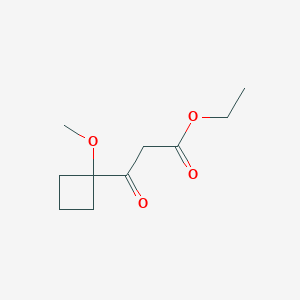

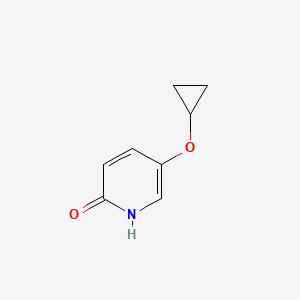
![2-[1-(3-Methylbut-2-enyl)pyridin-1-ium-4-yl]ethanamine](/img/structure/B13918097.png)
